Predicted PDE4 Target Engagement vs. Class-Level PDE4 Inhibitors: In Silico Annotation Only
BindingDB annotates CAS 921577-13-1 with a predicted PDE4 target association (Entry BDBM50159953 / CHEMBL3785461) [1]. No experimental IC50, Ki, or % inhibition data exist for this compound against any PDE4 isoform. In contrast, clinically validated PDE4 inhibitors such as roflumilast (PDE4 IC50 = 0.8 nM) and apremilast (PDE4 IC50 = 74 nM) have extensive quantitative characterization [2]. The prediction alone does not constitute a differentiation claim; it merely suggests a potential screening direction.
| Evidence Dimension | PDE4 target engagement |
|---|---|
| Target Compound Data | Predicted PDE4 association (no quantitative data) |
| Comparator Or Baseline | Roflumilast IC50 = 0.8 nM; Apremilast IC50 = 74 nM (PDE4) |
| Quantified Difference | Cannot be calculated; no experimental data for target compound |
| Conditions | In silico prediction (BindingDB) vs. published in vitro enzymatic assays |
Why This Matters
Without experimental confirmation, procurement decisions cannot be based on target potency; the compound remains unvalidated as a PDE4 tool.
- [1] BindingDB. Entry BDBM50159953 / CHEMBL3785461. 4-butoxy-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide. View Source
- [2] Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279. View Source
